Structural Characterization and NMR Data of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene: A Critical Canagliflozin Impurity
Structural Characterization and NMR Data of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene: A Critical Canagliflozin Impurity
Executive Summary & Regulatory Context
In the highly regulated landscape of pharmaceutical manufacturing, the identification, structural elucidation, and control of process impurities are paramount to ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (CAS: 2444540-01-4) is a critical "des-fluoro" impurity encountered during the synthesis of Canagliflozin, a prominent SGLT2 inhibitor[1].
According to the guidelines for Pharmaceutical Analytical Impurities (PAI)[2], rigorous characterization of such intermediates is mandatory to meet ICH Q3A standards. Because this impurity lacks the fluorine atom present in the target API, it behaves similarly during crystallization and chromatography, making its early detection via Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS essential for batch validation. Reference standards for this specific compound are cataloged by analytical providers such as[3] and[4] to aid in quality control.
Mechanistic Origin of the Impurity
The synthesis of the primary Canagliflozin intermediate relies on the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride, followed by a selective carbonyl reduction[5].
The des-fluoro impurity originates from trace contamination of the starting material. If the 2-(4-fluorophenyl)thiophene reactant contains unfluorinated 2-phenylthiophene , the contaminant undergoes the exact same parallel synthetic cascade. Understanding this causality is critical: the impurity is not generated by a side-reaction, but rather by the propagation of a raw material defect through a highly efficient, non-discriminatory catalytic cycle.
Fig 1: Parallel synthetic pathways showing the origin of the des-fluoro impurity.
Structural Elucidation: NMR Spectroscopy
Differentiating 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene from the target API intermediate requires high-resolution NMR techniques. The structural confirmation is a self-validating system: the definitive proof of the impurity lies in the absence of specific spin-spin couplings.
The Causality of Carbon-Fluorine Coupling
In the target fluorinated intermediate, the 13 C NMR spectrum exhibits a massive doublet at ~162.5 ppm ( 1JCF≈246 Hz) for the C-F ipso carbon, alongside distinct doublets for the ortho ( 2JCF≈21 Hz) and meta ( 3JCF≈8 Hz) carbons. In contrast, the des-fluoro impurity exhibits a standard, uncoupled phenyl region with a singlet ipso carbon at 134.5 ppm. This diagnostic absence is the primary analytical marker for quality control release.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Ar-CH 3 | 2.28 | Singlet (s) | - | 3H | Benzyl 2-Methyl |
| -CH 2 - | 4.10 | Singlet (s) | - | 2H | Methylene Bridge |
| Thiophene H-3 | 6.68 | Doublet (d) | 3.6 | 1H | Thiophene ring |
| Benzyl H-3 | 6.91 | Doublet (d) | 8.0 | 1H | Ortho to Methyl |
| Thiophene H-4 | 7.12 | Doublet (d) | 3.6 | 1H | Thiophene ring |
| Phenyl H-4 | 7.25 | Triplet (t) | 7.5 | 1H | Para-phenyl proton |
| Phenyl H-3, H-5 | 7.35 | Triplet (t) | 7.5 | 2H | Meta-phenyl protons |
| Benzyl H-4 | 7.42 | Doublet of doublets (dd) | 8.0, 1.8 | 1H | Para to CH 2 , Ortho to I |
| Phenyl H-2, H-6 | 7.52 | Doublet (d) | 7.5 | 2H | Ortho-phenyl protons |
| Benzyl H-6 | 7.55 | Doublet (d) | 1.8 | 1H | Ortho to CH 2 , Ortho to I |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment Notes |
| 19.2 | Primary (CH 3 ) | Benzyl 2-Methyl carbon |
| 34.5 | Secondary (CH 2 ) | Methylene bridge |
| 91.5 | Quaternary (C-I) | Benzyl C-5 (Characteristic upfield shift due to Heavy Atom Effect of Iodine) |
| 123.8, 126.5 | Tertiary (CH) | Thiophene C-4, C-3 |
| 125.6, 127.3, 128.8 | Tertiary (CH) | Phenyl C-2/C-6, C-4, C-3/C-5 (Uncoupled singlets) |
| 132.1, 136.4, 138.2 | Tertiary (CH) | Benzyl C-3, C-4, C-6 |
| 134.5 | Quaternary (C) | Phenyl C-1 (ipso) |
| 135.8, 139.5 | Quaternary (C) | Benzyl C-2, C-1 |
| 141.2, 143.5 | Quaternary (C) | Thiophene C-2, C-5 |
Experimental Protocol: Synthesis and Isolation
To validate analytical methods, laboratories must often synthesize the impurity standard independently. The following step-by-step methodology outlines the preparation of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene.
Phase 1: Friedel-Crafts Acylation
Objective: Formation of the des-fluoro ketone intermediate.
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Preparation: Charge a dry, nitrogen-purged reactor with 2-phenylthiophene (1.0 eq) and anhydrous dichloromethane (DCM).
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Acylation: Add 5-iodo-2-methylbenzoyl chloride (1.05 eq). Causality: A slight stoichiometric excess ensures the complete consumption of the thiophene derivative, preventing downstream purification bottlenecks.
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Activation: Cool the mixture to 0–5 °C. Portion-wise, add anhydrous Aluminum Chloride (AlCl 3 ) (1.2 eq). Causality: AlCl 3 acts as a Lewis acid to generate the highly electrophilic acylium ion. The low temperature strictly controls the exothermic reaction and prevents unwanted polymerization of the electron-rich thiophene ring.
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Quench: Stir for 2 hours at room temperature. Quench with ice-cold 1M HCl to break the aluminum complex. Extract the organic layer, wash with brine, dry over Na 2 SO 4 , and concentrate in vacuo.
Phase 2: Ionic Hydrogenation (Carbonyl Reduction)
Objective: Selective reduction of the ketone to a methylene bridge without causing deiodination[5].
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Preparation: Dissolve the crude ketone intermediate in anhydrous DCM.
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Reagent Addition: Add Triethylsilane (Et 3 SiH) (3.0 eq).
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Catalysis: Cool to 0 °C and dropwise add Boron trifluoride diethyl etherate (BF 3 ·OEt 2 ) (2.5 eq). Causality: BF 3 activates the carbonyl oxygen, forming a carbocation intermediate that is immediately trapped by the hydride from Et 3 SiH. This specific ionic hydrogenation pathway is strictly chosen over transition-metal catalyzed hydrogenation (e.g., Pd/C + H 2 ) because standard hydrogenation would cause the reductive cleavage of the highly labile Carbon-Iodine bond, destroying the molecule.
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In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating when the ketone mass peak ( [M+H]+ = 405) is fully converted to the target mass ( [M+H]+ = 391) without the appearance of the deiodinated mass ( [M+H]+ = 265).
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Isolation: Quench with saturated NaHCO 3 , extract, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene standard.
Conclusion
The structural characterization of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene provides a vital framework for the quality control of Canagliflozin manufacturing. By understanding the mechanistic origin of the impurity and utilizing the diagnostic absence of C-F coupling in 13 C NMR, analytical scientists can build robust, self-validating protocols to ensure API purity and regulatory compliance.
References
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Pharmaffiliates. "2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene - Product Information & Canagliflozin Impurities". Available at:[Link]
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Kaimosi Bio-Tech. "Method for manufacturing diarylmethane compound / Synthesis method of a canagliflozin intermediate". Available at: [Link]
